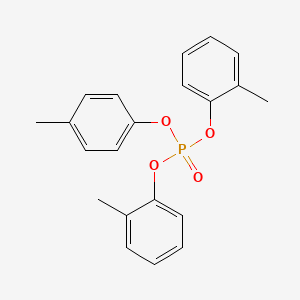![molecular formula C9H15NO3 B13848991 3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile](/img/structure/B13848991.png)
3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile is an organic compound characterized by the presence of a dioxolane ring and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a suitable nitrile precursor under specific conditions. One common method is the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile exerts its effects involves interactions with molecular targets and pathways. The dioxolane ring and nitrile group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with similar structural features but lacking the nitrile group.
(S)-(+)-(2,2-Dimethyl-[1,3]-dioxolan-4-yl)-methylamine: Another similar compound with an amine group instead of a nitrile group.
Propiedades
Fórmula molecular |
C9H15NO3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]propanenitrile |
InChI |
InChI=1S/C9H15NO3/c1-9(2)12-7-8(13-9)6-11-5-3-4-10/h8H,3,5-7H2,1-2H3 |
Clave InChI |
KABGCKDMKLBTSS-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)COCCC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-pent-2-en-3-yl]morpholine](/img/structure/B13848911.png)
![N2-[1,1-Dimethyl-2-(methylsulfinyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide](/img/structure/B13848922.png)
![N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate](/img/structure/B13848933.png)
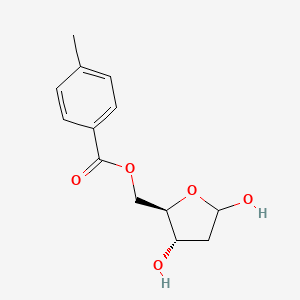
![Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13848952.png)
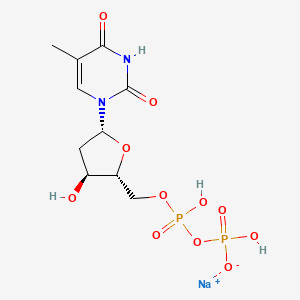
![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)
![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)
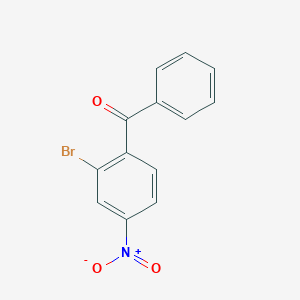
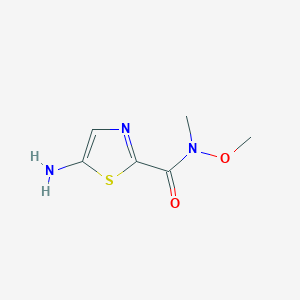
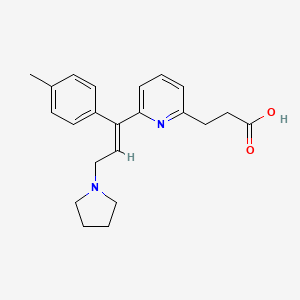
![[(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13848981.png)

